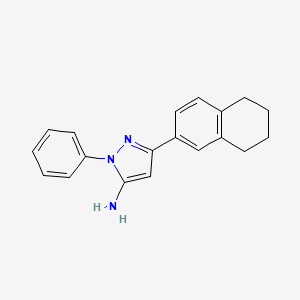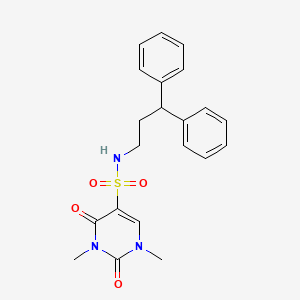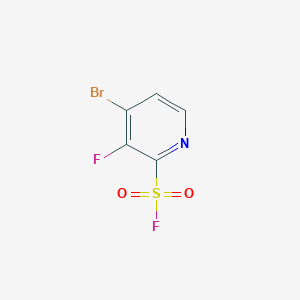![molecular formula C15H15ClN2O2S B2674572 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone CAS No. 2034553-82-5](/img/structure/B2674572.png)
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a synthetic organic molecule with unique structural features. The thieno[3,2-c]pyridine core, fused with the benzo[d]isoxazole ring system, confers specific chemical properties and potential biological activities, making it of interest in pharmaceutical and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone typically involves multi-step organic reactions. The common synthetic route starts with the preparation of the thieno[3,2-c]pyridine precursor, which is chlorinated under controlled conditions. Concurrently, the tetrahydrobenzo[d]isoxazole ring is synthesized via cyclization of suitable precursors. Finally, the two key intermediates are coupled through a condensation reaction under anhydrous conditions.
Industrial Production Methods
In industrial settings, the production involves scaling up the laboratory synthesis with optimization of reaction conditions for better yield and purity. Automation and continuous flow synthesis might be employed to enhance efficiency and reduce costs. Environmental factors and waste management are crucial considerations in industrial production.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, especially at the thieno[3,2-c]pyridine moiety.
Reduction: Reduction reactions can modify the isoxazole ring under catalytic hydrogenation conditions.
Substitution: Both aromatic and aliphatic substitution reactions can occur, particularly at the chloro and methanone functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophilic reagents like amines or thiols under mild acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives at specific ring positions.
Reduction: Reduced forms of the isoxazole ring leading to hydroxy derivatives.
Substitution: Various substituted products depending on the nucleophile used.
科学研究应用
The compound has wide-ranging applications in scientific research due to its versatile chemical structure:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its pharmacological properties, including potential activity as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The exact mechanism of action depends on its application:
Molecular Targets and Pathways: In medicinal chemistry, it may target specific enzymes or receptors. The presence of reactive groups allows it to interact with biological macromolecules, potentially inhibiting or modulating their function.
相似化合物的比较
Similar Compounds
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone: Similar structure but lacking the benzo[d]isoxazole ring.
(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone: Contains the isoxazole ring but not the thieno[3,2-c]pyridine moiety.
2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5-yl): benzo[d]isoxazole derivatives:** Variants with different substituents on the core rings.
Uniqueness
The compound’s uniqueness lies in its dual ring system, combining the chemical properties of both thieno[3,2-c]pyridine and tetrahydrobenzo[d]isoxazole. This fusion offers a distinctive profile in terms of reactivity and potential biological activity, setting it apart from other related molecules.
属性
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c16-13-7-9-8-18(6-5-12(9)21-13)15(19)14-10-3-1-2-4-11(10)20-17-14/h7H,1-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEBWJCKWYBWGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)N3CCC4=C(C3)C=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2674490.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2674494.png)

![N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-4-methoxybenzamide](/img/structure/B2674496.png)
![2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2674499.png)
![N-(3-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2674500.png)
![3,5-dichloro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2674501.png)
![4-(2-FURYLMETHYL)-2-[2-(4-METHYLPIPERIDINO)-2-OXOETHYL]-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE](/img/structure/B2674503.png)
![1-(3,4-Dimethylphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea](/img/structure/B2674504.png)

![N-(3-chloro-2-methylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2674509.png)
![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3-methoxyphenyl)propanamide](/img/structure/B2674510.png)

